2-(2-Chloroethyl)pyridine
Overview
Description
2-(2-Chloroethyl)pyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis of Ligands and Complexes
2-(2-Chloroethyl)pyridine is used in the synthesis of ligands and their complexes with metals. For instance, it has been involved in the creation of a (N,Te,N) ligand used with palladium(II) and platinum(II), demonstrating its versatility in coordination chemistry (Khalid & Singh, 1997).
2. Electrical Conductivity Studies
Research has explored the use of this compound derivatives in studying electrical conductivity, particularly in the context of TCNQ complexes derived from dichlorodiethyl ether and poly(epichlorhydrin) (Bruce & Herson, 1967).
3. Catalysis in Chemical Reactions
This compound has been utilized in the development of catalysts for chemical reactions. For instance, it is used in the synthesis of half-sandwich complexes for catalyzing transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
4. Environmental Applications
The compound is also relevant in environmental science, particularly in the photolytic/photocatalytic degradation of pyridine derivatives, which are common pollutants in industrial waste. Studies have shown its application in the degradation and mineralization of such compounds (Stapleton et al., 2010).
5. Mechanistic Studies in Organic Chemistry
This compound has been a subject of study to understand various reaction mechanisms. For example, its reaction with base-induced β-elimination has been examined to understand proton activating factors and reaction kinetics (Alunni & Busti, 2001).
6. Coordination Chemistry
It plays a role in coordination chemistry, as seen in the synthesis of C,N-chelated rhodium(III) complexes and the study of their reactivity (Shinkawa et al., 1995).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyridine compounds, which include 2-(2-Chloroethyl)pyridine, are key metabolites in the salvage pathway for NAD and the biosynthesis of related secondary compounds .
Cellular Effects
Structurally diverse pyridinium salts, which include this compound, are known to play an intriguing role in a wide range of research topics .
Molecular Mechanism
One study suggests that this compound reacts in OH−/H2O, 50°C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a liquid and should be stored at room temperature .
Metabolic Pathways
Pyridine compounds, including this compound, are key metabolites in the salvage pathway for NAD and the biosynthesis of related secondary compounds .
Properties
IUPAC Name |
2-(2-chloroethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGJXXACUQQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276770 | |
Record name | 2-(2-chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-00-7 | |
Record name | 2-(2-chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloroethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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